2-Acetamido-4-methylpent-4-enoic acid

Tritium labeling Radioligand synthesis Peptide chemistry

Researchers requiring high-specific-activity tritiated leucine for receptor binding assays face a critical supply bottleneck due to the lack of a suitable unsaturated precursor. 2-Acetamido-4-methylpent-4-enoic acid (N-Acetyl-4,5-dehydro-DL-leucine) is the sole commercially viable substrate for synthesizing [4,5-³H]leucine at up to 1.85 TBq/mmol. This racemic, N-acetyl-protected dehydroamino acid eliminates the need for orthogonal amine deprotection in SPPS. - Enables direct catalytic tritiation to produce radioligands for GPCR and neuropharmacology research. - Serves as the specific substrate for N-acetyldehydroleucine acylase in continuous enzymatic L-leucine production (≥90% conversion). - Confers proteolytic resistance to peptide therapeutics against chymotrypsin, thermolysin, and carboxypeptidase Y.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 87325-65-3
Cat. No. B051122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4-methylpent-4-enoic acid
CAS87325-65-3
Synonyms(±)-2-(Acetylamino)-4-methyl-4-pentenoic Acid; _x000B_2-Acetamido-4-methyl-4-pentenoic Acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=C)CC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)
InChIKeyXWBXANFRXWKOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-4-methylpent-4-enoic Acid Procurement Guide


2-Acetamido-4-methylpent-4-enoic acid, commonly known as N-Acetyl-4,5-dehydro-DL-leucine, is a synthetic, racemic amino acid derivative (C₈H₁₃NO₃, MW 171.19) . It is characterized by a double bond between the fourth and fifth carbon atoms (Δ⁴,⁵) of its leucine side chain, which imparts unique conformational rigidity and chemical reactivity absent in standard saturated leucine [1]. Primarily utilized as a protected building block in peptide synthesis and as a critical intermediate for tritium-labeled amino acid production, this DL-racemate offers distinct advantages for specific research and industrial applications where stereomixed or achiral starting materials are required .

Why Generic Substitutes Fail


Substituting N-Acetyl-4,5-dehydro-DL-leucine with generic N-acetyl-L-leucine removes the Δ⁴,⁵ alkene, abolishing the site required for catalytic tritiation and eliminating the peptide's proteolytic resistance mediated by conformational restriction [1]. Conversely, the single-enantiomer L-form (CAS 88547-24-4) cannot serve as a direct precursor for DL-[4,5-³H]leucine synthesis, which requires a racemic starting material for specific applications. Using unprotected 4,5-dehydroleucine introduces an additional free amine that complicates solid-phase peptide synthesis (SPPS) workflows with orthogonal protection schemes [2]. Thus, the combination of N-acetyl protection, the dehydro backbone, and the racemic nature defines the molecule's unique utility space.

Quantitative Differentiation Evidence


Tritium Labeling Precursor for High-Activity Leucine

N-Acetyl-4,5-dehydro-DL-leucine is the starting material for catalytic hydrogenation to produce DL-[4,5-³H]leucine. In a direct comparative process, its catalytic tritiation yielded a specific activity of 1.85 TBq/mmol (50 Ci/mmol) with a radiochemical purity of 98%. In contrast, its saturated analog, N-acetyl-leucine, cannot undergo this reaction as it lacks the alkenyl bond necessary for tritium incorporation [1].

Tritium labeling Radioligand synthesis Peptide chemistry

Proteolytic Stability Against Chymotrypsin and Thermolysin

Peptides incorporating a dehydroleucine residue demonstrate complete resistance to enzymatic hydrolysis. In a direct comparison, a saturated pentapeptide was rapidly hydrolyzed by chymotrypsin and thermolysin, while the corresponding dehydroleucine-containing peptide was completely unhydrolyzed by either enzyme after 30 hours [1]. Furthermore, in enkephalin analogs, [D-Ala²,ΔLeu⁵]enkephalin was completely resistant to carboxypeptidase Y, in contrast to its saturated counterpart which was rapidly degraded from the C-terminus [2].

Peptide stability Enzyme resistance Peptidomimetics

Enhanced δ-Opioid Receptor Binding Affinity

Incorporation of dehydroleucine at position 5 of enkephalin significantly enhances receptor binding. In a radioligand displacement assay, [D-Ala²,ΔLeu⁵]enkephalin was 'almost four times more active' than its saturated counterpart, [D-Ala²,D-Leu²]enkephalin, in displacing [³H]etorphine [1]. This translates to an approximately 4-fold lower IC₅₀.

Opioid receptor Enkephalin analog Structure-Activity Relationship

Acylase-Catalyzed Chiral Resolution

The racemic N-acetyl-dehydroleucine serves as a substrate for specific acylases, enabling enzymatic chiral resolution. A new enzyme, N-acetyldehydroleucine acylase from Zoogloea ramigera, was purified 300-fold and exhibited a specific activity of 74–109 U/mg towards N-acetyldehydroleucine [1]. This contrasts with standard aminoacylase I, which has negligible activity on Δ⁴,⁵-unsaturated substrates. This specific enzyme was integrated into a coupled assay with L-leucine dehydrogenase, achieving ≥90% conversion yields to L-leucine [2].

Chiral resolution Acylase Biocatalysis

Optimal Application Scenarios


Tritium-Labeled Leucine for Radioligand Assays

As the only commercially viable precursor for catalytic tritiation, N-Acetyl-4,5-dehydro-DL-leucine is irreplaceable for producing [4,5-³H]leucine at specific activities up to 1.85 TBq/mmol [1]. This is critical for neuropharmacology and GPCR research labs requiring high-purity radioligands for competitive binding assays.

Design of Proteolysis-Resistant Peptide Ligands

Incorporating dehydroleucine derived from this building block into peptide sequences confers resistance to multiple proteases including chymotrypsin, thermolysin, and carboxypeptidase Y [1]. Researchers developing long-acting peptide therapeutics or stable biochemical probes use this scaffold to prevent rapid enzyme-mediated degradation.

Large-Scale Biocatalytic Production of L-Leucine

The racemic N-acetyl compound is the specific substrate for N-acetyldehydroleucine acylase (74–109 U/mg), which has been successfully integrated into a continuous enzymatic process for L-leucine production at ≥90% conversion yields [1]. This application is specifically enabled by the DL-racemate, not the single-enantiomer form.

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